Cas no 601-54-7 (3-Keto Cholesterol)

3-Keto Cholesterol 化学的及び物理的性質
名前と識別子
-
- 5-Cholesten-3-one
- 3-Keto Cholesterol
- (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- Cholest-5-en-3-one
- CHOLESTENONE(RG)
- DTXCID90131332
- 5-Cholestenone
- BP-13156
- Cholestenone (delta 5)
- Delta(5)-cholestenone
- 601-54-7
- delta(sup 5)-Cholestenone
- NS00034304
- .DELTA.5-CHOLESTEN-3-ONE
- .DELTA.5-CHOLESTERONE
- 3-Oxocholest-5-ene
- AKOS016006104
- NSC-118979
- UNII-58D45D7T5H
- Q27132907
- CHEBI:63906
- DELTA5-CHOLESTERONE
- 3-ketocholesterol
- 58D45D7T5H
- 5-cholesten-3-on
- .delta.(sup5)-Cholestenone
- CHEMBL307301
- DELTA5-CHOLESTEN-3-ONE
- EINECS 210-004-6
- C90310
- NSC 118979
- DTXSID40208841
- LMST01010248
- SCHEMBL288930
-
- MDL: MFCD00009940
- インチ: InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
- InChIKey: GGCLNOIGPMGLDB-GYKMGIIDSA-N
- ほほえんだ: CC(C)CCC[C@@H](C)[C@H]1CC[C@H]2[C@@H]3CC=C4CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C
計算された属性
- せいみつぶんしりょう: 384.33900
- どういたいしつりょう: 384.339
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- ひょうめんでんか: 0
- 互変異性体の数: 5
- 疎水性パラメータ計算基準値(XlogP): 8.2
じっけんとくせい
- 密度みつど: 0.9717 (rough estimate)
- ゆうかいてん: 125-127 °C(lit.)
- ふってん: 451.27°C (rough estimate)
- フラッシュポイント: 200.455°C
- 屈折率: 1.5100 (estimate)
- PSA: 17.07000
- LogP: 7.59690
3-Keto Cholesterol セキュリティ情報
- WGKドイツ:3
- RTECS番号:FZ7875000
- ちょぞうじょうけん:Sealed in dry,2-8°C(BD235619)
3-Keto Cholesterol 税関データ
- 税関コード:2937900090
- 税関データ:
中国税関コード:
2937900090概要:
HS:293700090他のホルモン及びその誘導体及び構造類似体税金還付率:9.0% 規制条件:Q(輸入医薬品通関書)付加価値税:17.0%最恵国関税:4.0% 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
規制条件:
Q.輸入薬品通関書
要約:
HS:29379090税金還付率:9.0%監督管理条件:q(輸入薬品完全性検査報告)付加価値税:17.0%最恵国関税:4.0% General tariff:30.0%
3-Keto Cholesterol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D779753-5g |
5-Cholesten-3-one |
601-54-7 | 95% | 5g |
$715 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037234-100mg |
5-Cholesten-3-one |
601-54-7 | 98% | 100mg |
¥1587.00 | 2024-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 096278-250mg |
5-Cholesten-3-one |
601-54-7 | 95+% | 250mg |
3688CNY | 2021-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037234-1g |
5-Cholesten-3-one |
601-54-7 | 98% | 1g |
¥3056.00 | 2024-05-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-209629-5 mg |
3-Keto Cholesterol, |
601-54-7 | 5mg |
¥2,482.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209629-5mg |
3-Keto Cholesterol, |
601-54-7 | 5mg |
¥2482.00 | 2023-09-05 | ||
1PlusChem | 1P003N5W-10mg |
5-Cholesten-3-one |
601-54-7 | 95% | 10mg |
$49.00 | 2024-04-22 | |
eNovation Chemicals LLC | D779753-0.1g |
5-Cholesten-3-one |
601-54-7 | 95% | 0.1g |
$115 | 2024-07-20 | |
eNovation Chemicals LLC | D779753-1g |
5-Cholesten-3-one |
601-54-7 | 95% | 1g |
$250 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037234-250mg |
5-Cholesten-3-one |
601-54-7 | 98% | 250mg |
¥1494.00 | 2024-05-07 |
3-Keto Cholesterol 関連文献
-
1. Autoxidation of cholest-5-en-3-one, and its accompanying isomerization, in acetic acidPeter B. D. de la Mare,Raymond D. Wilson J. Chem. Soc. Perkin Trans. 2 1977 157
-
2. Stereochemistry of epoxidation of cholest-5-en-3-one and of the base-catalysed rearrangement of the derived epoxidesPeter B. D. de la Mare,Raymond D. Wilson J. Chem. Soc. Perkin Trans. 2 1977 975
-
3. The kinetics and mechanisms of additions to olefinic substances. Part 14. Reactions of cholest-5-en-3-one with electrophilic brominating agentsPeter B. D. de la Mare,Raymond D. Wilson J. Chem. Soc. Perkin Trans. 2 1977 2055
-
4. Photo-induced molecular transformations. Part 87. Regiospecific photo-Beckmann rearrangement of steroidal α,β-unsaturated ketone oximes: synthesis of some steroidal enamino lactamsHiroshi Suginome,Makoto Kaji,Shinji Yamada J. Chem. Soc. Perkin Trans. 1 1988 321
-
5. Applications of high-potential quinones. Part II. Syntheses of steroidal 1,4,6-trien-3-ones.A. B. Turner J. Chem. Soc. C 1968 2568
-
6. Electrophilic substitution with rearrangement. Part VII. Reaction paths in the bromination of cholest-4-en-3-onePeter B. D. de la Mare,Brian N. B. Hannan J. Chem. Soc. Perkin Trans. 2 1973 1586
-
7. 158. The application of the method of molecular rotation differences to steroids. Part IV. Optical anomaliesD. H. R. Barton,J. D. Cox J. Chem. Soc. 1948 783
-
8. Conformational studies. Part 9. Some exceptions to the axial halogeno-ketone ruleJohn S. E. Holker,W. Reginald Jones,Michael G. R. Leeming,Gerald M. Holder,John M. Midgley,John E. Parkin,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1978 253
-
9. The kinetics and mechanisms of additions to olefinic substances. Part 15. Chlorination of cholest-5-ene and its 3-substituted derivatives, including cholest-5-en-3-one; factors affecting the α : β ratio for electrophilic attack, and for product formation, in cholest-5-enesPeter B. D. de la Mare,Raymond D. Wilson J. Chem. Soc. Perkin Trans. 2 1977 2062
-
10. Photoinduced transformations. Part 60. Photoinduced rearrangements of cholesteryl nitrites with monochromatic lightHiroshi Suginome,Norio Maeda,Makoto Kaji J. Chem. Soc. Perkin Trans. 1 1982 111
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
3-Keto Cholesterolに関する追加情報
Introduction to 3-Keto Cholesterol (CAS No: 601-54-7)
3-Keto Cholesterol, with the chemical name (3β,5α)-Cholesten-3-one, is a significant intermediate in the field of biochemical and pharmaceutical research. This compound, identified by its CAS number 601-54-7, holds a pivotal role in various synthetic pathways and biological processes. Its molecular structure, characterized by a ketone group at the 3-position of the cholesterol backbone, makes it a versatile precursor for numerous pharmacologically active molecules.
The synthesis and application of 3-Keto Cholesterol have been extensively studied due to its relevance in drug development. Recent advancements in synthetic methodologies have improved the efficiency and scalability of producing this compound, making it more accessible for industrial and research purposes. The compound’s ability to undergo further functionalization has opened new avenues in medicinal chemistry, particularly in the design of cholesterol-lowering drugs and anti-inflammatory agents.
One of the most intriguing aspects of 3-Keto Cholesterol is its involvement in metabolic pathways. Research has highlighted its role in the biosynthesis of bile acids, where it serves as a precursor for cholic acid and other derivatives. This metabolic significance has prompted investigations into its potential therapeutic applications, especially in managing metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease (NAFLD). Studies have demonstrated that modulating the levels of 3-Keto Cholesterol can influence cholesterol homeostasis, offering a promising strategy for developing novel therapeutic interventions.
In recent years, the pharmacological potential of 3-Keto Cholesterol has been further explored. A notable area of research has focused on its derivatives as potential candidates for cancer therapy. Preclinical studies have indicated that certain analogs of 3-Keto Cholesterol exhibit inhibitory effects on tumor growth by interfering with cholesterol metabolism in cancer cells. These findings have sparked interest in developing targeted therapies that leverage the unique properties of this compound. Additionally, its role in modulating immune responses has been investigated, suggesting potential applications in immunomodulatory therapies.
The chemical properties of 3-Keto Cholesterol make it an attractive scaffold for drug design. Its rigid steroidal backbone provides a stable platform for introducing various functional groups, enabling the creation of diverse chemical libraries. High-throughput screening techniques have been employed to identify novel derivatives with enhanced pharmacological activity. These efforts have led to the discovery of compounds with improved bioavailability and reduced side effects, reinforcing the importance of 3-Keto Cholesterol as a key intermediate in pharmaceutical innovation.
Another exciting application of 3-Keto Cholesterol lies in its use as a chiral building block for asymmetric synthesis. The stereochemistry of this compound is crucial for developing enantiomerically pure drugs, which often exhibit superior efficacy and safety profiles compared to racemic mixtures. Advances in catalytic methods have enabled more efficient chiral transformations, paving the way for scalable production of enantiomerically enriched derivatives. This has significant implications for producing high-value pharmaceuticals with minimal environmental impact.
The role of 3-Keto Cholesterol in lipid signaling has also been a subject of intense investigation. Emerging evidence suggests that this compound may act as an endogenous ligand for specific nuclear receptors involved in lipid metabolism and inflammation regulation. By binding to these receptors, 3-Keto Cholesterol derivatives can modulate downstream signaling pathways, offering new insights into potential therapeutic strategies for chronic inflammatory diseases. These findings underscore the multifaceted biological activities associated with this compound.
From an industrial perspective, the demand for high-purity 3-Keto Cholesterol has driven advancements in purification technologies. Techniques such as chromatography and crystallization have been refined to ensure consistent quality and yield. These improvements are crucial for meeting the stringent requirements of pharmaceutical manufacturing processes. Moreover, sustainable production methods are being explored to minimize waste and energy consumption, aligning with global efforts towards green chemistry principles.
The future prospects of 3-Keto Cholesterol are promising, with ongoing research uncovering new applications and refining existing ones. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into clinical reality. As our understanding of cholesterol metabolism evolves, so does the potential for leveraging compounds like 3-Keto Cholesterol to address complex diseases. The continued exploration of its pharmacological properties will undoubtedly contribute to next-generation therapeutics that improve patient outcomes.
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